2-Ethyl-4,6-difluoroaniline
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Overview
Description
2-Ethyl-4,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2N It is an aromatic amine, characterized by the presence of an ethyl group and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 2-ethyl-4,6-dichloronitrobenzene, followed by reduction to the corresponding aniline derivative. The reaction typically involves the use of a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide. The nitro group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and sodium hypochlorite.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of nitro groups.
Substitution: Reagents such as sodium azide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Ethyl-4,6-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-difluoroaniline depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar structure but lacks the ethyl group.
2,6-Difluoroaniline: Similar structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar structure with the same functional groups.
Uniqueness
2-Ethyl-4,6-difluoroaniline is unique due to the presence of both an ethyl group and two fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-ethyl-4,6-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 |
InChI Key |
DXOLGQNCTMSYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)F)F)N |
Origin of Product |
United States |
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